

# A Technical Guide to the Historical Synthesis of Dinitrodiphenylamines

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## Compound of Interest

Compound Name: *Bis(2-nitrophenyl)amine*

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This in-depth technical guide explores the foundational historical methods for the synthesis of dinitrodiphenylamines, a class of compounds with historical significance in the dye industry and as intermediates in the production of various organic chemicals. This document provides a comparative analysis of key synthetic routes, detailed experimental protocols from historical literature, and visualizations of the reaction workflows.

## Core Synthetic Methodologies

The historical synthesis of dinitrodiphenylamines has been dominated by two principal strategies: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation. The Chapman rearrangement also presents a relevant, albeit less direct, historical route to substituted diphenylamines.

## Nucleophilic Aromatic Substitution (SNAr)

One of the most common and historically significant methods for synthesizing dinitrodiphenylamines is the direct reaction of an aniline with an activated aryl halide. The presence of two nitro groups on the aryl halide strongly activates the ring towards nucleophilic attack, making this a facile and widely used method.

## Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, represents a cornerstone in the synthesis of diaryl amines.<sup>[1]</sup> Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.<sup>[1]</sup> The reaction is particularly useful for less activated aryl halides.

## Chapman Rearrangement

The Chapman rearrangement, discovered by A. W. Chapman in the 1920s, is a thermal intramolecular reaction that converts aryl N-arylbenzimidates to N-aryloyldiphenylamines, which can then be hydrolyzed to the corresponding diphenylamine.<sup>[2]</sup> While a versatile method for preparing substituted diphenylamines, its application directly to dinitrodiphenylamines in early literature is less commonly cited than SNAr or Ullmann reactions.

## Data Presentation: Comparative Analysis of Synthesis Methods

The following tables summarize quantitative data from historical and representative synthetic protocols for dinitrodiphenylamines.

Table 1: Synthesis of 2,4-Dinitrodiphenylamine

Method	Reactant 1	Reactant 2	Catalyst /Solvent	Temperature (°C)	Reaction Time	Yield (%)	Reference
SNAr	1-Bromo-2,4-dinitrobenzene	Aniline	Ethanol	Reflux	35 min	65.35	[3]
SNAr	1-Chloro-2,4-dinitrobenzene	Aniline	Neat (no solvent)	30	10 min	95	[4]
SNAr	2,4-Dinitrochlorobenzene	Aniline	Ethanol	Reflux	1 hour	Not specified	[5]

Table 2: Synthesis of 4,4'-Dinitrodiphenylamine

Method	Reactant 1	Reactant 2	Catalyst /Solvent	Temperature (°C)	Reaction Time	Yield (%)	Reference
Ullmann-type	4-Chloronitrobenzene	4-Nitroaniline	Copper salt / DMF	~200	Not specified	Not specified	
Industrial Process	4-Halonitrobenzene	Alkali metal cyanate	DMSO / Water	150-170	15-24 hours	up to 60	

## Experimental Protocols

The following are detailed experimental protocols for the key historical synthesis methods.

## Protocol 1: Synthesis of 2,4-Dinitrodiphenylamine via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from early 20th-century laboratory practices for the condensation of an aniline with an activated aryl halide.[\[5\]](#)

### Materials:

- 1-Chloro-2,4-dinitrobenzene
- Aniline
- Ethanol

### Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene in ethanol.
- Add a molar equivalent of aniline to the solution.
- Heat the mixture to reflux and maintain for 1 hour.
- Allow the reaction mixture to cool to room temperature. The product, 2,4-dinitrodiphenylamine, will crystallize from the solution.
- Collect the crystals by suction filtration and wash with a small amount of cold ethanol.
- The crude product can be purified by recrystallization from ethanol to yield red crystals.[\[5\]](#)

## Protocol 2: Synthesis of 4-Nitrodiphenylamine via Ullmann Condensation

This protocol is a representative example of a traditional Ullmann condensation.[\[1\]](#)

### Materials:

- 4-Chloronitrobenzene

- Aniline
- Potassium Carbonate (finely ground)
- Copper catalyst (e.g., copper powder or copper(I) salt)

**Procedure:**

- To a multi-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add an excess of aniline, finely ground potassium carbonate, and 4-chloronitrobenzene.
- Add a catalytic amount of a copper species.
- Blanket the reaction vessel with an inert atmosphere (e.g., nitrogen).
- Heat the stirred suspension to reflux (typically 190-210°C).[\[1\]](#)
- Maintain the reflux for several hours, monitoring the reaction progress by the consumption of 4-chloronitrobenzene.
- After completion, cool the mixture and remove the excess aniline by vacuum distillation.
- Dissolve the residue in a suitable organic solvent and wash with water to remove inorganic salts.
- Dry the organic layer and remove the solvent under reduced pressure to yield the crude 4-nitrodiphenylamine.
- Purification can be achieved by recrystallization from ethanol.

## Protocol 3: General Historical Protocol for the Chapman Rearrangement

While a specific historical protocol for the synthesis of a dinitrodiphenylamine via the Chapman rearrangement is not readily available in the searched literature, the following is a general procedure representative of the original work by A. W. Chapman for the preparation of substituted diphenylamines.[\[2\]](#) This method would involve the initial formation of the

corresponding aryl N-arylbenzimidate from a dinitrophenol and an N-arylbenzimidoyl chloride, followed by thermal rearrangement and hydrolysis.

#### Part A: Synthesis of the Aryl N-arylbenzimidate

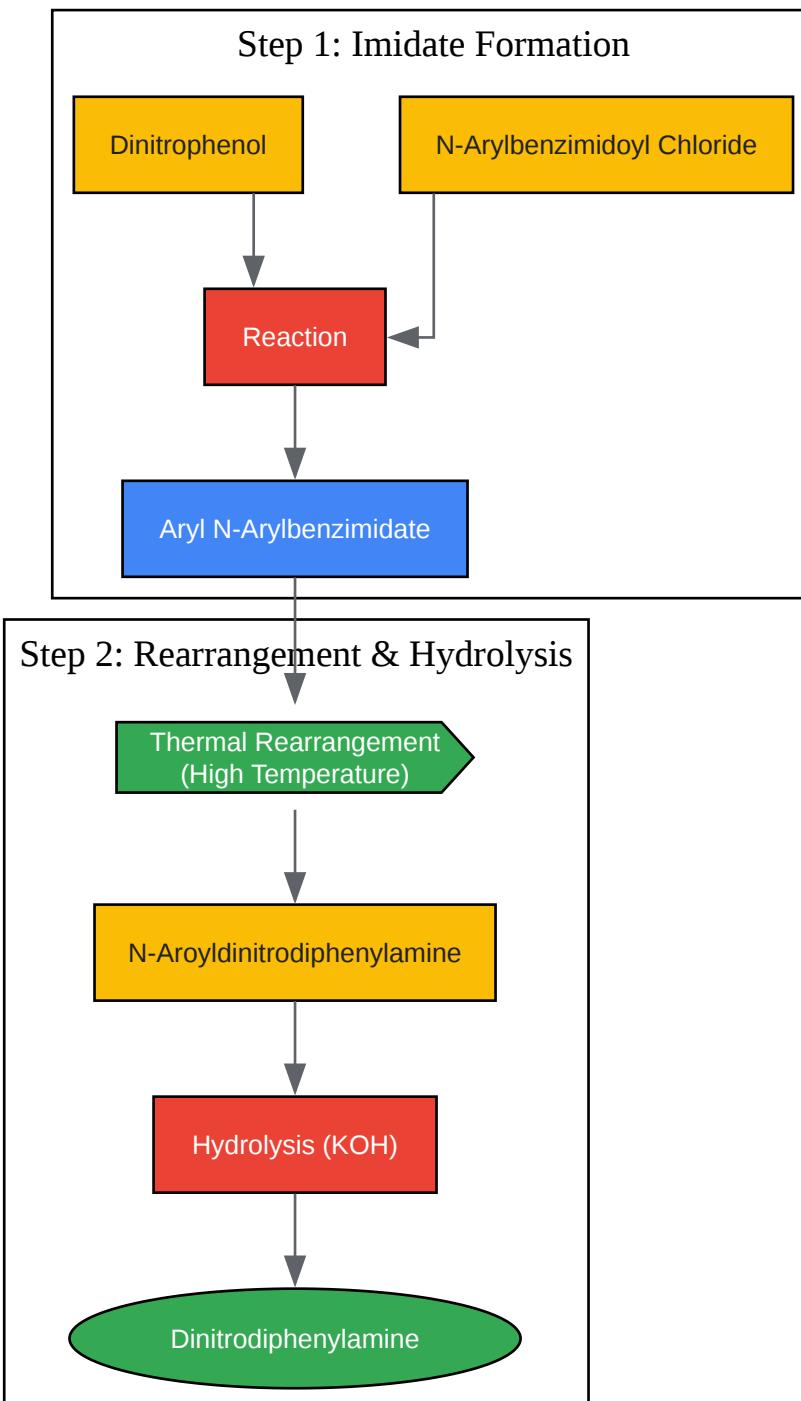
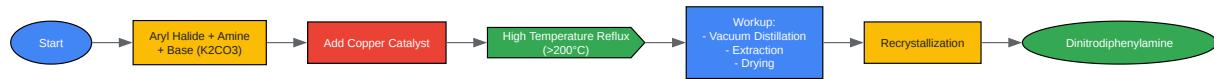
- Prepare the sodium salt of the desired dinitrophenol by treating it with a solution of sodium ethoxide in ethanol.
- React the sodium dinitrophenoxide with an N-arylbenzimidoyl chloride in a suitable solvent like benzene or toluene.
- Heat the mixture to reflux for several hours.
- After cooling, filter the sodium chloride byproduct and remove the solvent from the filtrate to obtain the crude aryl N-arylbenzimidate.

#### Part B: Thermal Rearrangement and Hydrolysis

- Heat the crude aryl N-arylbenzimidate in a flask at a high temperature (typically 250-300°C) until the rearrangement to the N-aryldinitrodiphenylamine is complete.
- The resulting N-aryldinitrodiphenylamine is then hydrolyzed by heating with an alcoholic solution of potassium hydroxide.
- After hydrolysis, the mixture is diluted with water and the desired dinitrodiphenylamine is isolated by filtration.
- The product can be purified by recrystallization from a suitable solvent.

## Mandatory Visualizations

The following diagrams illustrate the workflows for the described synthetic methods.



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